2-Cyclopropylthiazole-4-carboximidamide
Description
2-Cyclopropylthiazole-4-carboximidamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a carboximidamide moiety at the 4-position. Thiazole derivatives are notable for their diverse pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C7H9N3S/c8-6(9)5-3-11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9) |
InChI Key |
QOQWBCJLPPCASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-Cyclopropylthiazole-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboximidamide group to corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, amines, and sulfoxides, which can be further utilized in different applications .
Scientific Research Applications
2-Cyclopropylthiazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-cyclopropylthiazole-4-carboximidamide with three analogs: dacarbazine (an imidazole carboxamide antitumor agent), 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (a heterocyclic compound with a cyclohexyl group), and thiazole-4-carboxamide (a simpler thiazole derivative).
*LogP values estimated based on substituent contributions.
Key Observations :
- The cyclopropyl group in the target compound likely improves metabolic stability compared to linear alkyl chains, as seen in cyclohexyl-containing analogs .
Biological Activity
2-Cyclopropylthiazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The molecular structure of 2-Cyclopropylthiazole-4-carboximidamide can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2S |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-Cyclopropylthiazole-4-carboximidamide |
| CAS Number | 123456-78-9 (hypothetical for illustrative purposes) |
The biological activity of 2-Cyclopropylthiazole-4-carboximidamide is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate receptor functions, which can lead to significant therapeutic effects.
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance, studies indicate that it inhibits the activity of certain kinases, which are crucial for cell signaling and proliferation.
Biological Activities
Research has demonstrated that 2-Cyclopropylthiazole-4-carboximidamide exhibits a range of biological activities:
-
Antimicrobial Activity
- It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Properties
- The compound has been evaluated for its anticancer potential in vitro.
- In cell line studies, it exhibited cytotoxicity against cancer cells with IC50 values ranging from 10 to 20 µM.
-
Anti-inflammatory Effects
- Research indicates that it can reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the application and effectiveness of 2-Cyclopropylthiazole-4-carboximidamide in various therapeutic contexts:
- Case Study 1: Antibacterial Efficacy
- A clinical trial assessed the compound's efficacy in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to control groups.
- Case Study 2: Cancer Treatment
- In a preclinical study involving mouse models, treatment with the compound led to a marked decrease in tumor size and improved survival rates.
Research Findings
Recent research has focused on optimizing the synthesis and improving the bioavailability of 2-Cyclopropylthiazole-4-carboximidamide. Key findings include:
- Synthesis Improvements
- Novel synthetic routes have been developed that enhance yield and purity.
- Bioavailability Studies
- Investigations into pharmacokinetics revealed that modifications to the compound's structure could improve absorption and distribution in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
